molecular formula C8H12F4O3 B12080560 Butyl 2,2,3,3-tetrafluoropropyl carbonate

Butyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12080560
M. Wt: 232.17 g/mol
InChI Key: RPRWMDKEWHTPIN-UHFFFAOYSA-N
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Description

Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that belongs to the class of dialkyl carbonates. The presence of fluorine atoms in its structure significantly alters its physicochemical properties, making it an interesting subject for various scientific and industrial applications. This compound is known for its high dielectric permittivity and low viscosity, which are advantageous in several applications, including as solvents in electrochemical power sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium (IV) alkoxides formed with diphenyl carbonate. The degree of transesterification varies depending on the type of titanium (IV) alkoxide used, with isopropyl titanium (IV) alkoxide showing the highest degree of transesterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride. Another method includes the pyrolysis of ortho esters. these methods involve the use of toxic and aggressive reagents, which pose environmental and safety concerns .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Transesterification: This reaction involves the exchange of the alkoxy group of the carbonate with another alcohol.

    Hydrolysis: The compound can be hydrolyzed to produce 2,2,3,3-tetrafluoropropan-1-ol and butanol.

Common Reagents and Conditions

    Transesterification: Common reagents include titanium (IV) alkoxides and diphenyl carbonate. The reaction is typically carried out under mild conditions.

    Hydrolysis: This reaction requires the presence of water and can be catalyzed by acids or bases.

Major Products Formed

Scientific Research Applications

Butyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In electrochemical applications, its high dielectric permittivity allows for better solubility of alkali metal salts, improving the efficiency of electrochemical cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,3,3-tetrafluoropropyl carbonate
  • Methyl 2,2,3,3-tetrafluoropropyl carbonate
  • Bis(2,2,3,3-tetrafluoropropyl) carbonate

Uniqueness

Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl group (butyl) and the presence of four fluorine atoms. This combination provides it with distinct physicochemical properties, such as higher boiling points and better solubility in certain solvents compared to its methyl and ethyl counterparts. Additionally, its use as a solvent in electrochemical applications is enhanced by its high dielectric permittivity and low viscosity .

Properties

Molecular Formula

C8H12F4O3

Molecular Weight

232.17 g/mol

IUPAC Name

butyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3

InChI Key

RPRWMDKEWHTPIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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